molecular formula C21H17F3O B8806574 2',3,5-trifluoro-4''-propyl-[1,1':4',1''-Terphenyl]-4-ol

2',3,5-trifluoro-4''-propyl-[1,1':4',1''-Terphenyl]-4-ol

Cat. No. B8806574
M. Wt: 342.4 g/mol
InChI Key: IOCVTIALUVYGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3,5-trifluoro-4''-propyl-[1,1':4',1''-Terphenyl]-4-ol is a useful research compound. Its molecular formula is C21H17F3O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3,5-trifluoro-4''-propyl-[1,1':4',1''-Terphenyl]-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3,5-trifluoro-4''-propyl-[1,1':4',1''-Terphenyl]-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2',3,5-trifluoro-4''-propyl-[1,1':4',1''-Terphenyl]-4-ol

Molecular Formula

C21H17F3O

Molecular Weight

342.4 g/mol

IUPAC Name

2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol

InChI

InChI=1S/C21H17F3O/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12,25H,2-3H2,1H3

InChI Key

IOCVTIALUVYGJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, the 3,5-difluoro-[2-fluoro-4-(4-propylphenyl)phenyl]benzene (18.7 g) obtained in the process (1-1) was dissolved in THF (90 mL), and the solution was cooled to −40° C. or lower. Then, 1.6 mol/L of an n-butyllithium/hexane solution (40 mL) was added thereto at a rate which did not allow the internal temperature to be −35° C. or higher, and the product was stirred at −40° C. for an hour. Then, trimethyl borate (7.1 g) was added thereto at −40° C. at a rate which did not allow the internal temperature to be −35° C. or higher. The temperature was slowly increased to room temperature, the product was further stirred for 30 minutes at room temperature, 10% hydrochloric acid (50 mL) was subsequently added thereto under cooling with ice to separate the organic layer, and the organic layer was washed with a saturated salt solution. Then, a 30% hydrogen peroxide solution (8.4 g) was slowly added thereto, and then the product was stirred at 40° C. for 14 hours. The product was cooled with ice, and a 10% aqueous sodium sulfite solution was added thereto at a rate which did not allow the internal temperature to exceed 20° C., thereby separating the organic layer. Toluene was added to the water layer for extraction, the organic layer was added thereto and then washed with a saturated salt solution, and sodium sulfate was added thereto for dehydration. The solvent was distilled off under reduced pressure, and the product was purified by silica gel column chromatography and then recrystallized from hexane, thereby yielding 14.6 g of 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol (A).
Quantity
18.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

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